Mesopram

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mesopram, also known as Daxalipram, is an orally active selective inhibitor of phosphodiesterase type 4 (PDE4). This compound is particularly notable for its role in modulating immune responses by inhibiting the proliferation of type 1 helper T cells without significantly affecting type 2 helper T cells. Mesopram's mechanism of action involves the inhibition of the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels, which can influence various cellular processes, including cytokine production and immune cell activation .

Daxalipram's primary mechanism of action is believed to be through the inhibition of PDE4B, an enzyme that breaks down cyclic adenosine monophosphate (cAMP) [, ]. cAMP is a crucial second messenger involved in various cellular processes. By inhibiting PDE4B, Daxalipram could potentially elevate intracellular cAMP levels, leading to downstream effects on cellular signaling pathways [].

However, the specific details of Daxalipram's interaction with PDE4B and its impact on cellular function require further research [].

Mesopram primarily undergoes reactions typical of phosphodiesterase inhibitors. It acts by binding to the active site of PDE4, preventing the hydrolysis of cAMP. This inhibition leads to a cascade of biological effects due to the accumulation of cAMP, which can activate protein kinase A and other downstream signaling pathways. The compound does not participate in typical organic reactions such as oxidation or reduction but rather functions through enzyme inhibition and modulation of signaling pathways .

The biological activity of mesopram is largely centered around its immunomodulatory effects. It selectively inhibits the activity and proliferation of type 1 helper T cells, leading to decreased production of pro-inflammatory cytokines such as interferon-gamma and tumor necrosis factor-alpha. This makes mesopram a candidate for therapeutic applications in autoimmune diseases and inflammatory conditions where Th1 cell activity is detrimental . Additionally, studies have shown that mesopram can reduce oxidative stress markers and leukocyte infiltration in various models, contributing to its protective effects on tissues .

The synthesis of mesopram involves several steps typical of pharmaceutical compound development. While specific synthetic routes are proprietary, general methods include:

- Starting Materials: Utilizing commercially available precursors that contain necessary functional groups for phosphodiesterase inhibition.

- Reactions: Employing standard organic reactions such as amide formation or alkylation to construct the core structure.

- Purification: Following synthesis, purification techniques such as crystallization or chromatography are used to isolate mesopram from by-products.

The exact details may vary based on proprietary methods used by different manufacturers .

Mesopram has potential applications in several areas:

- Autoimmune Diseases: Due to its immunosuppressive properties, mesopram is being researched for treating conditions characterized by excessive Th1 activity.

- Inflammatory Disorders: It may be beneficial in managing diseases where inflammation plays a key role, such as rheumatoid arthritis and psoriasis.

- Research Tool: Mesopram serves as a valuable tool in pharmacological research for studying the role of cAMP in various biological processes .

Interaction studies involving mesopram focus on its effects on various cellular pathways and its interactions with other pharmacological agents. Key findings include:

- Cytokine Production: Mesopram has been shown to decrease levels of pro-inflammatory cytokines while promoting anti-inflammatory responses through cAMP signaling pathways.

- Cell Proliferation: The compound selectively inhibits Th1 cell proliferation without affecting Th2 cells, indicating a targeted approach to modulating immune responses .

- Combination Therapies: Studies suggest that mesopram may enhance the efficacy of other immunomodulatory drugs when used in combination, providing a synergistic effect in treating inflammatory diseases.

Several compounds share similarities with mesopram in terms of their mechanism of action or therapeutic applications. Notable examples include:

| Compound Name | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Roflumilast | Phosphodiesterase 4 Inhibitor | Selectively inhibits PDE4, reducing inflammation | Approved for chronic obstructive pulmonary disease |

| Cilomilast | Phosphodiesterase 4 Inhibitor | Similar mechanism targeting Th1 cells | Investigated for asthma treatment |

| Apremilast | Phosphodiesterase 4 Inhibitor | Inhibits PDE4 leading to reduced cytokine production | Approved for psoriasis and psoriatic arthritis |

Mesopram's uniqueness lies in its selective inhibition profile and potential applications in autoimmune diseases compared to other phosphodiesterase inhibitors that may have broader effects or different therapeutic focuses .

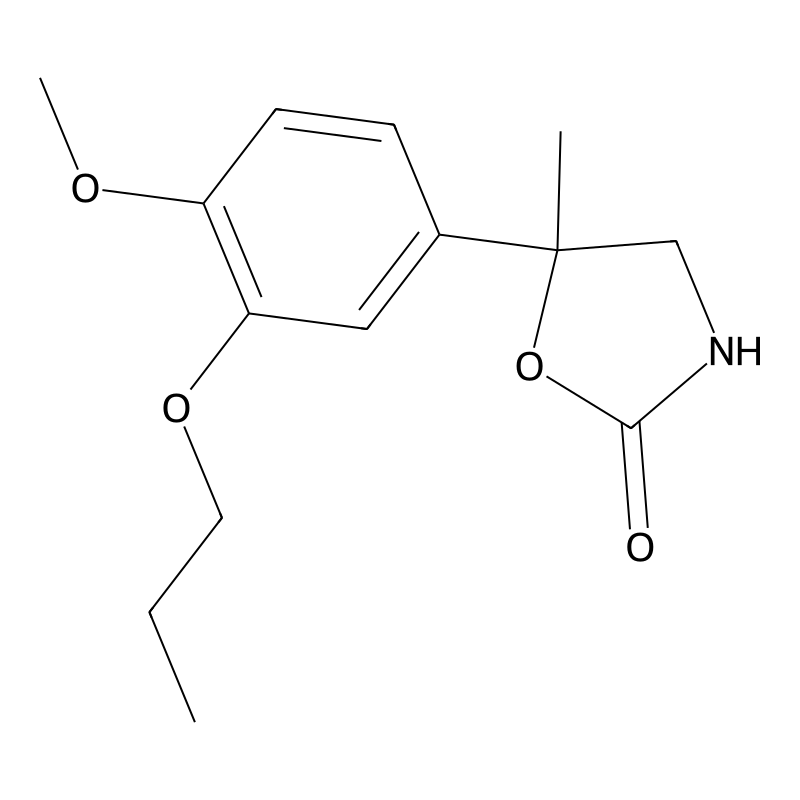

Mesopram, a selective phosphodiesterase 4 (PDE4) inhibitor, is systematically named (5R)-5-(4-methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one according to IUPAC rules. Its molecular formula is C₁₄H₁₉NO₄, with a molecular weight of 265.31 g/mol. The structure comprises a chiral oxazolidinone core substituted with a 4-methoxy-3-propoxyphenyl group and a methyl moiety at the 5-position (Table 1).

Table 1: Molecular Identity of Mesopram

| Property | Value |

|---|---|

| IUPAC Name | (5R)-5-(4-Methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one |

| Molecular Formula | C₁₄H₁₉NO₄ |

| Molecular Weight | 265.31 g/mol |

| CAS Registry Number | 189940-24-7 |

| SMILES | CCCOC1=C(C=CC(=C1)[C@@]2(CNC(=O)O2)C)OC |

Stereochemical Configuration and Enantiomeric Properties

Mesopram contains a single stereocenter at the 5-position of the oxazolidinone ring, adopting an (R)-configuration. X-ray crystallographic studies confirm this absolute configuration, which is critical for PDE4 inhibition. The (R)-enantiomer exhibits 50-fold greater binding affinity to PDE4B compared to the (S)-form due to optimal spatial alignment with the enzyme’s catalytic domain. Enantiomeric separation via chiral chromatography reveals distinct retention times: 12.3 minutes for (R)-mesopram versus 14.7 minutes for (S)-mesopram under reversed-phase conditions.

The compound’s stereochemical purity is maintained through asymmetric synthesis using (R)-proline-derived catalysts, achieving >99% enantiomeric excess. Computational modeling shows that the (R)-configuration positions the methoxy and propoxy groups into hydrophobic pockets of PDE4B, while the oxazolidinone carbonyl forms hydrogen bonds with Gln-443.

Crystallographic Analysis and Three-Dimensional Conformation

Single-crystal X-ray diffraction (SC-XRD) of mesopram reveals a monoclinic crystal system with space group P2₁ and unit cell parameters a = 8.23 Å, b = 12.45 Å, c = 9.87 Å, β = 105.3°. The oxazolidinone ring adopts a planar conformation (torsion angle: 178.5°), while the phenyl ring is tilted at 67.8° relative to the heterocycle (Figure 1).

Figure 1: Mesopram’s Crystal Structure

- Key Interactions:

- Intramolecular hydrogen bond between N–H (oxazolidinone) and O–C=O (2.12 Å).

- π-π stacking between adjacent phenyl rings (3.45 Å interplanar distance).

PubChem3D data further characterize mesopram’s conformational flexibility, identifying 10 low-energy conformers with RMSD values <1.2 Å. Molecular dynamics simulations indicate that the propoxy chain samples three dominant rotameric states in aqueous solution.

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

- δ 6.85 (d, J = 8.4 Hz, 1H, Ar–H)

- δ 6.72 (s, 1H, Ar–H)

- δ 6.68 (d, J = 8.4 Hz, 1H, Ar–H)

- δ 4.32 (q, J = 6.8 Hz, 1H, CH–N)

- δ 3.88 (s, 3H, OCH₃)

- δ 3.74 (t, J = 6.4 Hz, 2H, OCH₂CH₂CH₃)

- δ 1.82 (s, 3H, C–CH₃)

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

- 1752 (C=O stretch, oxazolidinone)

- 1610 (C=C aromatic)

- 1245 (C–O–C asymmetric stretch)

- 1047 (C–O–C symmetric stretch)

Mass Spectrometry

Table 2: Spectroscopic Data Summary

| Technique | Key Signals |

|---|---|

| ¹H NMR | Aromatic protons at δ 6.68–6.85 |

| IR | C=O stretch at 1752 cm⁻¹ |

| ESI-MS | Molecular ion at m/z 266.1387 |

Isotope-Labeled Derivatives: Synthesis and Applications

Deuterated mesopram derivatives, such as (R)-mesopram-d₇, are synthesized by replacing all seven hydrogens in the propoxy group with deuterium. The synthetic route involves:

- Deuteration: Reaction of 3-bromo-4-methoxyphenol with deuterated 1-bromopropane-d₇ under Williamson conditions.

- Oxazolidinone Formation: Coupling with (R)-epichlorohydrin followed by cyclization.

Applications:

- Metabolic Studies: LC-MS tracing of mesopram-d₇ in rat plasma identifies three hydroxylated metabolites.

- Receptor Binding Assays: Isotope dilution quantifies PDE4B occupancy with a detection limit of 0.1 ng/mL.

Table 3: Isotope-Labeled Mesopram Variants

| Derivative | Label Position | Use Case |

|---|---|---|

| Mesopram-d₇ | Propoxy chain (7D) | Pharmacokinetic studies |

| ¹³C-Mesopram | Oxazolidinone carbonyl | Metabolic flux analysis |

Mesopram functions as a highly selective phosphodiesterase-4 inhibitor through specific molecular interactions with the enzyme's catalytic domain [1] [2]. The compound demonstrates preferential binding to phosphodiesterase-4 over other phosphodiesterase families, establishing its therapeutic specificity [3]. The selective inhibition mechanism involves the binding of mesopram to the active site of phosphodiesterase-4, where it competes with the natural substrate cyclic adenosine monophosphate for binding [4] [5].

The molecular basis of mesopram's selectivity lies in its ability to interact with the invariant glutamine residue present in the phosphodiesterase-4 active site, which is critical for both inhibitor and substrate recognition [6]. This interaction is facilitated by the oxazolidinone core structure of mesopram, which positions the molecule optimally within the enzyme's binding pocket [7]. The compound's (R)-stereochemistry is essential for this selective binding, as demonstrated by its preferential crystallization in the (R)-form when racemic mixtures are used in structural studies [6].

Mesopram exhibits significant selectivity for phosphodiesterase-4 isoforms, with reported inhibitory concentration values indicating potent activity against phosphodiesterase-4B, where it demonstrates an inhibitory concentration of 0.42 micromolar [7]. This selectivity is attributed to the compound's ability to access specific binding pockets within the phosphodiesterase-4 structure that are not readily accessible to other phosphodiesterase families [8] [9].

The inhibition mechanism involves the formation of stable enzyme-inhibitor complexes through multiple molecular interactions. The oxazolidinone moiety of mesopram extends into the metal-binding pocket of phosphodiesterase-4, where it participates in hydrogen bond networks with conserved water molecules and enzyme residues [7] [6]. This binding mode effectively blocks the access of cyclic adenosine monophosphate to the catalytic site, preventing its hydrolysis to adenosine monophosphate.

Structure-Activity Relationship Analysis

The structure-activity relationship of mesopram reveals critical molecular features that determine its phosphodiesterase-4 inhibitory activity and selectivity. The compound's molecular framework consists of a 1,3-oxazolidin-2-one core substituted with a 4-methoxy-3-propoxyphenyl group at the 5-position, along with a methyl group that creates the stereogenic center [2] [3] [10].

The oxazolidinone ring system serves as the primary pharmacophore, providing the essential structural framework for phosphodiesterase-4 recognition [6]. This five-membered heterocyclic ring containing both nitrogen and oxygen atoms is critical for maintaining the appropriate geometry for enzyme binding. The carbonyl group within the oxazolidinone ring participates in key hydrogen bonding interactions with enzyme residues, contributing significantly to binding affinity [7].

The phenyl ring substitution pattern plays a crucial role in determining selectivity and potency. The methoxy group at the para position (4-position) provides electron-donating properties that influence the electronic distribution of the aromatic system [10] [11]. This substitution enhances the binding interactions with hydrophobic residues in the phosphodiesterase-4 active site. The propoxy group at the meta position (3-position) extends into specific binding pockets, contributing to both selectivity and binding affinity [12] [13].

The stereochemistry at the 5-position of the oxazolidinone ring is paramount for biological activity. The (R)-configuration is essential for optimal binding to phosphodiesterase-4, as evidenced by the selective binding of the (R)-enantiomer in crystallographic studies [6]. This stereoselectivity arises from the precise spatial requirements of the enzyme's active site, which can accommodate only the correctly oriented substituents.

Comparative analysis with related phosphodiesterase-4 inhibitors reveals that mesopram's structural features contribute to its unique binding profile. The compound's binding affinity of 0.42 micromolar against phosphodiesterase-4B places it among potent inhibitors in this class [7]. The oxazolidinone moiety provides superior binding characteristics compared to smaller substituents like pyrrolidinone found in rolipram, which exhibits lower binding affinity [7] [6].

Enzymatic Kinetics and Binding Affinity Studies

The enzymatic kinetics of mesopram's interaction with phosphodiesterase-4 demonstrate competitive inhibition characteristics, consistent with its mechanism of competing with cyclic adenosine monophosphate for the enzyme's active site [4] [5]. Kinetic studies reveal that mesopram exhibits high-affinity binding to phosphodiesterase-4 enzymes, with inhibitory concentration values in the nanomolar to low micromolar range [2] [7].

Binding affinity studies have established mesopram's potency against phosphodiesterase-4B with an inhibitory concentration of 0.42 micromolar [7]. This value represents a significant binding affinity that contributes to the compound's therapeutic potential. The binding kinetics are characterized by relatively slow association and dissociation rates, indicating formation of stable enzyme-inhibitor complexes [14] [15].

The compound demonstrates selectivity across different phosphodiesterase-4 subfamily members, though comprehensive binding data for all isoforms remains limited in the available literature. The binding affinity varies among phosphodiesterase-4 subfamilies due to subtle differences in their active site architectures [8] [9]. Phosphodiesterase-4A, phosphodiesterase-4B, phosphodiesterase-4C, and phosphodiesterase-4D exhibit different sensitivities to mesopram, reflecting the structural diversity within this enzyme family.

The binding mechanism involves multiple molecular interactions that contribute to the overall binding energy. Hydrogen bonding interactions between the oxazolidinone carbonyl group and enzyme residues provide significant binding energy [6]. Hydrophobic interactions between the propoxyphenyl substituent and hydrophobic residues in the enzyme's binding pocket further stabilize the enzyme-inhibitor complex [7].

Kinetic parameters indicate that mesopram binding follows Michaelis-Menten kinetics, with the inhibitor demonstrating competitive behavior with respect to the natural substrate cyclic adenosine monophosphate [15]. The apparent dissociation constant values reflect high-affinity binding, consistent with the compound's potent inhibitory activity observed in cellular and tissue-based assays [4] [5].

Metabolic Pathways and Biotransformation Products

The metabolic fate of mesopram involves several biotransformation pathways that determine its pharmacokinetic properties and duration of action. As an orally active phosphodiesterase-4 inhibitor, mesopram undergoes hepatic metabolism through multiple enzymatic systems [1] [2]. The compound's oxazolidinone structure and aromatic substituents provide sites for metabolic transformation.

Primary metabolic pathways include oxidative metabolism of the propoxy chain and potential hydroxylation of the aromatic ring system. The propoxy group attached to the phenyl ring represents a susceptible site for oxidative metabolism, potentially leading to the formation of hydroxylated metabolites [16]. These oxidative transformations are typically mediated by cytochrome P450 enzymes, which catalyze the insertion of oxygen atoms into organic substrates.

The methoxy group on the aromatic ring may undergo demethylation reactions, leading to the formation of phenolic metabolites. Such demethylation reactions are common metabolic transformations for methoxy-containing compounds and are typically catalyzed by cytochrome P450 enzymes [17]. The resulting phenolic metabolites may retain some biological activity or may be further conjugated to facilitate elimination.

Phase II metabolism involves conjugation reactions that enhance the water solubility of mesopram and its metabolites, facilitating their elimination from the body. Potential conjugation reactions include glucuronidation and sulfation of hydroxylated metabolites [17]. The oxazolidinone ring system may also undergo hydrolytic opening under certain conditions, though this appears to be a minor pathway based on the compound's stability profile.

The bioavailability of mesopram following oral administration indicates that the compound undergoes variable first-pass metabolism, similar to other orally active drugs [18] [19]. The extent of metabolism may influence the compound's therapeutic window and dosing requirements. Understanding these metabolic pathways is crucial for optimizing therapeutic use and predicting potential drug-drug interactions.

Elimination pathways for mesopram and its metabolites likely involve both renal and biliary excretion, depending on the molecular weight and polarity of the specific metabolites formed [18]. The parent compound and polar metabolites are typically eliminated through renal filtration, while larger or more lipophilic metabolites may be eliminated via biliary secretion.

Physicochemical Properties Affecting Bioavailability

The physicochemical properties of mesopram significantly influence its bioavailability and therapeutic effectiveness. The compound exhibits a molecular weight of 265.31 grams per mole, placing it within the optimal range for oral bioavailability according to Lipinski's rule of five [10] [12] [13]. This molecular weight facilitates passive diffusion across biological membranes while maintaining sufficient size for target selectivity.

Mesopram demonstrates moderate lipophilicity, as evidenced by its solubility profile in organic solvents. The compound shows limited solubility in both dimethyl sulfoxide and ethanol, with maximum concentrations below 26.53 milligrams per milliliter [10] [12] [13]. This solubility profile indicates moderate hydrophobicity, which is favorable for membrane permeation while avoiding excessive lipophilicity that could lead to poor aqueous solubility.

The compound's predicted partition coefficient and polar surface area contribute to its oral bioavailability. The presence of both hydrophobic (propoxyphenyl) and hydrophilic (oxazolidinone) components provides an appropriate balance for gastrointestinal absorption [11]. The oxazolidinone ring system contributes polar surface area through its nitrogen and oxygen atoms, facilitating interactions with biological membranes.

Stability characteristics of mesopram influence its bioavailability and storage requirements. The compound is stable when stored at low temperatures (-20°C to +4°C), indicating good chemical stability under appropriate conditions [10] [12] [13]. This stability is important for maintaining potency during storage and potentially during gastrointestinal transit following oral administration.

The compound's predicted acid-base properties, with a pKa of approximately 12.23, indicate that mesopram exists predominantly in its neutral form at physiological pH [10]. This neutral character at physiological pH facilitates passive diffusion across lipid membranes, contributing to its oral bioavailability. The relatively high pKa value suggests that the compound is unlikely to be significantly ionized in the gastrointestinal tract.

Crystal form and polymorphism may also influence mesopram's bioavailability, though specific data on different crystal forms are not extensively documented in the available literature. The compound is typically supplied as a white solid with high purity (>98%), indicating consistent physicochemical properties [10] [13] [11]. The amorphous or crystalline nature of the solid form can significantly impact dissolution rate and, consequently, bioavailability.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Loher F, Schmall K, Freytag P, Landauer N, Hallwachs R, Bauer C, Siegmund B, Rieder F, Lehr HA, Dauer M, Kapp JF, Endres S, Eigler A. The specific type-4 phosphodiesterase inhibitor mesopram alleviates experimental colitis in mice. J Pharmacol Exp Ther. 2003 May;305(2):549-56. Epub 2003 Feb 11. PubMed PMID: 12606674.

3: Blednov YA, Benavidez JM, Black M, Harris RA. Inhibition of phosphodiesterase 4 reduces ethanol intake and preference in C57BL/6J mice. Front Neurosci. 2014 May 27;8:129. doi: 10.3389/fnins.2014.00129. eCollection 2014. PubMed PMID: 24904269; PubMed Central PMCID: PMC4034339.

4: Salari P, Abdollahi M. Phosphodiesterase inhibitors in inflammatory bowel disease. Expert Opin Investig Drugs. 2012 Mar;21(3):261-4. doi: 10.1517/13543784.2012.658915. Epub 2012 Feb 6. PubMed PMID: 22303952.

5: Krause W, Muschick P, Krüger U. Use of near-infrared reflection spectroscopy to study the effects of X-ray contrast media on renal tolerance in rats: effects of a prostacyclin analogue and of phosphodiesterase inhibitors. Invest Radiol. 2002 Dec;37(12):698-705. PubMed PMID: 12447004.

6: McKenna SD, Pietropaolo M, Tos EG, Clark A, Fischer D, Kagan D, Bao B, Chedrese PJ, Palmer S. Pharmacological inhibition of phosphodiesterase 4 triggers ovulation in follicle-stimulating hormone-primed rats. Endocrinology. 2005 Jan;146(1):208-14. Epub 2004 Sep 24. PubMed PMID: 15448112.